Acetic acid;4-methoxybenzene-1,3-diol

Description

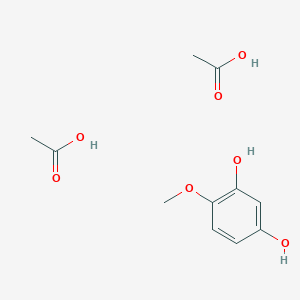

The compound "Acetic acid;4-methoxybenzene-1,3-diol" is likely a co-crystal or hydrogen-bonded complex formed between acetic acid (CH₃COOH) and 4-methoxybenzene-1,3-diol (C₇H₈O₃). The latter, also known as 4-methoxyresorcinol, consists of a resorcinol backbone (benzene-1,3-diol) with a methoxy (-OCH₃) substituent at the 4-position. Acetic acid, a simple carboxylic acid, may interact with the diol via hydrogen bonding or proton transfer, forming a stable crystalline structure. Such co-crystals are often engineered to enhance solubility, stability, or bioavailability in pharmaceutical applications .

Properties

CAS No. |

91401-25-1 |

|---|---|

Molecular Formula |

C11H16O7 |

Molecular Weight |

260.24 g/mol |

IUPAC Name |

acetic acid;4-methoxybenzene-1,3-diol |

InChI |

InChI=1S/C7H8O3.2C2H4O2/c1-10-7-3-2-5(8)4-6(7)9;2*1-2(3)4/h2-4,8-9H,1H3;2*1H3,(H,3,4) |

InChI Key |

ROXZRWMOXHXBSO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.COC1=C(C=C(C=C1)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

- Resorcinol (Benzene-1,3-Diol): Resorcinol lacks the 4-methoxy group present in 4-methoxybenzene-1,3-diol. The methoxy substituent in the latter increases electron density on the aromatic ring, altering its reactivity and acidity. Resorcinol (pKa ~9.3) is less acidic than 4-methoxybenzene-1,3-diol (pKa ~8.5–9.0 for phenolic protons), as electron-donating groups like -OCH₃ stabilize the deprotonated form .

- Orcinol (5-Methylbenzene-1,3-Diol): Orcinol contains a methyl group at the 5-position instead of a methoxy group. The methyl group reduces solubility in polar solvents compared to 4-methoxybenzene-1,3-diol, which has higher polarity due to the -OCH₃ group .

Naphthalene-2,3-Diol :

This diol forms co-crystals with acetic acid derivatives, as seen in . Unlike 4-methoxybenzene-1,3-diol, naphthalene-2,3-diol has a fused aromatic system, leading to stronger π-π interactions and higher melting points (~200–220°C vs. ~150–170°C for 4-methoxybenzene-1,3-diol) .

Physicochemical Properties

Q & A

Basic: What synthetic methodologies are commonly employed to prepare acetic acid;4-methoxybenzene-1,3-diol?

Answer:

The compound is synthesized via the Pechmann condensation, where 4-methoxybenzene-1,3-diol reacts with β-keto esters or carboxylic acid derivatives under strongly acidic conditions (e.g., concentrated H₂SO₄/CF₃COOH). Post-synthetic modifications, such as sulfamoylation in anhydrous DMA, are used to generate derivatives like tricyclic coumarin sulfamates . For intermediates, hydrogenation with palladium on carbon (Pd/C) in glacial acetic acid under controlled pressure (5 bar) and temperature (35°C) is effective .

Advanced: How can researchers resolve discrepancies in catalytic efficiency reported for Pd/C-mediated hydrogenation of related diol derivatives?

Answer:

Contradictory data may arise from variations in catalyst loading, hydrogen pressure, or solvent purity. Systematic optimization involves:

- Parameter Screening: Test catalyst ratios (e.g., 0.5–5% Pd/C) and hydrogen pressures (1–10 bar).

- Analytical Validation: Use GC-MS or ¹H NMR to quantify reaction yields and byproducts.

- Surface Characterization: Perform BET analysis or TEM to assess catalyst degradation over cycles.

Refer to controlled hydrogenation of tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate as a benchmark .

Basic: What analytical techniques are recommended for structural elucidation of this compound and its impurities?

Answer:

- HPLC-UV/MS: Detect and quantify impurities like 4-methoxybenzene-1,3-dicarboxylic acid using pharmaceutical-grade reference standards (e.g., ISO 17034-certified materials) .

- NMR Spectroscopy: ¹³C NMR confirms substitution patterns (e.g., methoxy vs. hydroxyl groups).

- X-ray Crystallography: Resolve ambiguous stereochemistry in derivatives, as demonstrated for p-bromobenzoate analogs .

Advanced: How can computational modeling enhance understanding of the compound’s biological interactions?

Answer:

- Molecular Docking: Predict binding affinities to enzymes like steroid sulfatase using software (e.g., AutoDock Vina).

- DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity in hydrogen-bonding interactions .

- MD Simulations: Study solvation effects in aqueous acetic acid systems to refine bioavailability predictions .

Basic: What safety protocols are critical for handling this compound?

Answer:

- GHS Compliance: Classify the compound as an irritant (Skin/Eye Category 2) and ensure proper labeling .

- Exposure Mitigation: Use fume hoods, nitrile gloves, and emergency eyewash stations.

- Spill Management: Neutralize acetic acid residues with sodium bicarbonate before disposal .

Advanced: What strategies address low yields in Pechmann condensations involving 4-methoxybenzene-1,3-diol?

Answer:

- Acid Optimization: Replace H₂SO₄ with ionic liquids (e.g., [BMIM][HSO₄]) to improve regioselectivity.

- Microwave Assistance: Reduce reaction time from 60 hours to <10 hours while maintaining yields >80% .

- Byproduct Analysis: Use LC-MS to identify side products (e.g., over-sulfonated derivatives) and adjust stoichiometry.

Basic: How can researchers differentiate between isomeric byproducts in diol-acetic acid conjugates?

Answer:

- Chromatographic Separation: Employ reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid).

- Tandem MS: Fragment ions at m/z 181 (characteristic of 4-methoxy substitution) vs. m/z 165 (3-methoxy) .

- NOESY NMR: Identify spatial proximity of methoxy protons to adjacent functional groups .

Advanced: What metabolomic approaches identify downstream biomarkers influenced by diol-acetic acid derivatives?

Answer:

- Random Forest Analysis: Rank metabolites (e.g., vanillic acid, propane-1,3-diol) by discriminatory power between experimental groups .

- Pathway Enrichment: Map metabolites to KEGG pathways (e.g., phenylpropanoid biosynthesis) using tools like MetaboAnalyst.

- Stable Isotope Tracing: Track ¹³C-labeled acetic acid incorporation into microbial diols in fermentation studies .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Answer:

- Recrystallization: Use glacial acetic acid as a solvent due to the compound’s polarity.

- Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent.

- Salting-Out Extraction: Two-step separation with ammonium sulfate to isolate diols from organic acids .

Advanced: How do steric and electronic effects influence the pro-S acetylation selectivity of 4-methoxybenzene-1,3-diol derivatives?

Answer:

- Enzymatic Studies: Candida antarctica lipase selectively acetylates the pro-S hydroxyl group due to substrate orientation in the active site.

- Steric Maps: Generate 3D models (e.g., PyMOL) to visualize hindered access to the pro-R position.

- Kinetic Isotope Effects (KIEs): Compare kH/kD ratios to confirm rate-limiting steps in acetylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.